1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
Overview
Description
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol, otherwise known as 4-bromo-1-octahydroisoquinolin-4a(2H)-ol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the isoquinolinone family of compounds, which are known for their broad range of biological activities.
Scientific Research Applications
Synthesis and Characterization
Cyclization Process and Compound Formation : A study by Patrick and Willis (1995) describes the formation of a compound closely related to 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol through an acid-catalyzed cyclization process. This compound was produced by treating a precursor with hydrobromic acid, resulting in cyclization between the aromatic ring and the octahydroisoquinoline ring (Patrick & Willis, 1995).
Novel Derivatives and Corrosion Inhibition : Rbaa et al. (2018) synthesized new derivatives of 8-Hydroxyquinoline, which share structural similarities with this compound. These compounds were studied for their potential as corrosion inhibitors, highlighting the diverse applications of such compounds in materials science (Rbaa et al., 2018).
Chemical Reactions and Transformations
Intramolecular Heck Reaction : Cheng, Liou, and Lee (1997) explored the use of Pd-catalyzed intramolecular cyclization as an alternative to radical cyclization in the synthesis of morphine fragments, a process relevant to the transformation of similar compounds like this compound (Cheng, Liou, & Lee, 1997).
Asymmetric Synthesis Techniques : Wünsch and Nerdinger (1995) investigated the stereoselectivity in the addition of enantiomerically pure compounds to acylimines, contributing to the asymmetric synthesis methods applicable to similar compounds (Wünsch & Nerdinger, 1995).
Medicinal Chemistry and Drug Development
Norepinephrine Potentiators : Kihara et al. (1995) synthesized optically active derivatives of 1,2,3,4-tetrahydroisoquinolin-4-ols, examining their enantioselectivity for norepinephrine potentiating activity. This research provides insights into the medicinal chemistry applications of compounds related to this compound (Kihara et al., 1995).
Anticonvulsant Agent Development : Gitto et al. (2006) reported on the development of new anticonvulsants based on N-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the potential therapeutic applications of structurally similar compounds (Gitto et al., 2006).
properties
IUPAC Name |
1-(4-bromophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPEFMVRAUFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242120 | |
Record name | 1-(4-Bromophenyl)octahydro-4a(2H)-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
345637-76-5 | |
Record name | 1-(4-Bromophenyl)octahydro-4a(2H)-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345637-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)octahydro-4a(2H)-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.